An In-Depth Technical Guide to Docetaxel Hydroxy-tert-butyl-carbamate
An In-Depth Technical Guide to Docetaxel Hydroxy-tert-butyl-carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docetaxel, a potent anti-neoplastic agent belonging to the taxane family, is a cornerstone in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer.[][2][3] Its efficacy is intrinsically linked to its complex pharmacology, which includes extensive metabolic conversion. This guide provides a comprehensive technical overview of a principal metabolite, Docetaxel Hydroxy-tert-butyl-carbamate. This document will delve into its fundamental properties, biological relevance, and analytical characterization, offering a critical resource for researchers and professionals in drug development and quality control.
Core Identity and Physicochemical Properties
Docetaxel Hydroxy-tert-butyl-carbamate, also known as Hydroxy-Docetaxel, is the primary human metabolite of Docetaxel.[4][5] It is formed through the oxidative metabolism of the parent drug.[][2]
Chemical Identity
| Identifier | Value | Source(s) |
| IUPAC Name | [4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate | |
| Synonyms | Docetaxel Hydroxy tert-Butylcarbamate, Hydroxy Taxotere, RPR 104952 | [4][6] |
| CAS Number | 154044-57-2 | [4][5][7] |
| Molecular Formula | C₄₃H₅₃NO₁₅ | [4][7] |
| Molecular Weight | 823.88 g/mol | [4][7] |
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of Docetaxel Hydroxy-tert-butyl-carbamate is crucial for the development of analytical methods and for understanding its pharmacokinetic behavior.
| Property | Value | Source(s) |
| Melting Point | 165-168 °C | [8] |
| Solubility | Soluble in Hot Chloroform and Methanol | [8] |
| Appearance | White Solid | [4] |
Biological Formation and Pharmacokinetic Profile
The biotransformation of Docetaxel is a critical determinant of its therapeutic index and toxicity profile. Docetaxel Hydroxy-tert-butyl-carbamate is the principal product of this metabolic pathway.
Metabolic Pathway
Docetaxel is extensively metabolized in the liver by the cytochrome P450 (CYP) isoenzymes, primarily CYP3A4 and CYP3A5.[9][10] The formation of Docetaxel Hydroxy-tert-butyl-carbamate occurs through the hydroxylation of one of the methyl groups on the tert-butyl side chain.[11] This oxidative reaction increases the polarity of the molecule, facilitating its subsequent elimination.
Pharmacokinetics and Elimination
Following its formation, Docetaxel Hydroxy-tert-butyl-carbamate, along with other minor metabolites, is primarily eliminated through biliary and fecal excretion.[][12] The renal excretion of the parent drug and its metabolites is minimal.[12] The pharmacokinetic profile of Docetaxel and its metabolites can be influenced by factors affecting CYP3A4/5 activity, such as co-administered drugs that are inhibitors or inducers of these enzymes.[9]
Mechanism of Action and Biological Activity
The pharmacological activity of Docetaxel metabolites is a key consideration in understanding the overall therapeutic effect and potential for drug-drug interactions.
Interaction with Microtubules
Similar to its parent compound, Docetaxel Hydroxy-tert-butyl-carbamate is described as a microtubule stabilizer.[7] The mechanism of action of Docetaxel involves binding to the β-tubulin subunit of microtubules, which promotes their assembly and inhibits depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells.[13]
Potency and Clinical Significance
While possessing the same fundamental mechanism of action, hydroxylated metabolites of Docetaxel are generally considered to be pharmacologically inactive or significantly less potent than the parent drug.[11] This metabolic conversion is therefore viewed as a detoxification pathway. The reduced activity is likely due to altered binding affinity to tubulin resulting from the structural modification. However, the contribution of this metabolite to the overall in vivo cytotoxic effect, if any, is not extensively quantified in publicly available literature.
Synthesis and Analytical Characterization
The ability to synthesize and accurately quantify Docetaxel Hydroxy-tert-butyl-carbamate is essential for its use as a reference standard in metabolic studies and for impurity profiling of Docetaxel active pharmaceutical ingredients (APIs) and drug products.
Synthesis
A specific, detailed chemical synthesis protocol for Docetaxel Hydroxy-tert-butyl-carbamate is not widely reported in the scientific literature. Its primary route of generation for research purposes is often through biological methods, such as incubation of Docetaxel with human liver microsomes to mimic the in vivo metabolic process. For the synthesis of Docetaxel itself, semi-synthetic routes starting from 10-deacetylbaccatin III, a precursor extracted from the needles of the European yew tree, are well-established.[14][15]
Analytical Methodologies
The analysis of Docetaxel and its metabolites is critical for pharmacokinetic studies and for quality control of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the most common analytical techniques employed.[16][17]
This protocol is a representative method for the separation and quantification of Docetaxel and its related substances, including hydroxylated metabolites.
Chromatographic Conditions:
| Parameter | Specification |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3.5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| Flow Rate | 1.2 mL/min |
| Detection Wavelength | 232 nm |
| Column Temperature | 45 °C |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the Docetaxel Hydroxy-tert-butyl-carbamate reference standard in a suitable solvent such as acetonitrile or methanol. Further dilute with the mobile phase to achieve a final concentration within the desired calibration range.
-
Sample Solution (for drug substance): Accurately weigh and dissolve the Docetaxel drug substance in the diluent (e.g., a mixture of acetonitrile and water) to achieve a known concentration.
-
Sample Solution (for biological matrices): For plasma or tissue samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is typically required to remove interfering substances prior to HPLC analysis.[18][19]
Role as a Pharmaceutical Impurity
Given that Docetaxel Hydroxy-tert-butyl-carbamate is a metabolite, its presence as an impurity in the final drug product is generally not expected from the synthesis of Docetaxel. However, other degradation and process-related impurities are of significant concern. Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) specify limits for various known and unknown impurities in Docetaxel drug substance and drug products.[][8] While Docetaxel Hydroxy-tert-butyl-carbamate may not be listed as a specified impurity arising from the manufacturing process, its reference standard is crucial for metabolic and pharmacokinetic studies.
Conclusion
Docetaxel Hydroxy-tert-butyl-carbamate is a key metabolite in the biotransformation of Docetaxel. A comprehensive understanding of its physicochemical properties, biological formation, and analytical determination is paramount for researchers and professionals in the field of oncology drug development. This guide provides a foundational resource to support further investigation and ensure the quality and safety of Docetaxel-based therapies. The availability of certified reference standards for this metabolite is essential for robust analytical method development and validation, which are critical components of regulatory submissions and post-market surveillance.
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